N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide
Description
This compound features a complex structure combining a 3-chloro-2-methylphenyl group, a 3-oxopiperazine ring, and a carbamothioyl moiety linked to a 4-methoxyphenyl substituent. The chloro and methyl substituents on the phenyl ring may influence lipophilicity and steric interactions, critical for biological activity .
Properties
Molecular Formula |
C21H23ClN4O3S |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13-16(22)4-3-5-17(13)25-19(27)12-18-20(28)23-10-11-26(18)21(30)24-14-6-8-15(29-2)9-7-14/h3-9,18H,10-12H2,1-2H3,(H,23,28)(H,24,30)(H,25,27) |
InChI Key |
CQXPAYRVBJZRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 4-methoxyphenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Acetamides
- 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide (C₁₅H₁₈ClN₃O₄; MW: 339.77 g/mol): Shares the 3-oxopiperazine and 4-methoxyphenylacetamide groups but replaces the carbamothioyl with a chloroacetyl group. Key Contrast: Chloroacetyl vs. carbamothioyl functional groups.
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide (CAS 1046496-93-8):
Features a 4-ethylpiperazine substitution instead of the carbamothioyl group. The ethyl group increases hydrophobicity, while the 4-chlorophenyl moiety (vs. 3-chloro-2-methylphenyl) alters steric and electronic properties .
Phenyl-Substituted Acetamides
2-Chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide (C₁₁H₁₂Cl₂N₂O₂; MW: 287.13 g/mol):
Contains the 3-chloro-2-methylphenyl group but lacks the piperazine ring and carbamothioyl moiety. This simpler structure may exhibit reduced conformational stability and binding specificity compared to the target compound .- Key Contrast : Absence of heterocyclic core.
- N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS 866350-09-6): Integrates a chromenopyrimidine scaffold instead of piperazine. The sulfanyl linker and chromenopyrimidine system may confer distinct pharmacokinetic profiles, such as improved π-π stacking interactions .
Anti-Cancer Acetamide Derivatives
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38 in ): Displays a quinazoline sulfonyl group instead of the carbamothioyl-piperazine system. Activity: Reported IC₅₀ values of 2.1–4.8 µM against HCT-116 and MCF-7 cancer cell lines.
Pharmacological and Physicochemical Properties
Structural Impact on Bioactivity
- The carbamothioyl group in the target compound may improve binding to cysteine-rich targets (e.g., kinases) via disulfide bridge formation, a feature absent in analogs with sulfonyl or acetyl groups .
- The 3-chloro-2-methylphenyl group likely enhances membrane permeability due to increased lipophilicity compared to 4-chlorophenyl derivatives .
Physicochemical Data
- Estimated Molecular Weight : ~480–500 g/mol (based on structural analogs).
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and molecular weight of approximately 356.8 g/mol. The presence of a chloro group, methoxy group, and a piperazine moiety suggests potential interactions with various biological targets.
Anticancer Activity
In Vitro Studies:
Recent studies have evaluated the anticancer activity of this compound using the National Cancer Institute (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of approximately 60 cancer cell lines representing various types of cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Screening Results
The results indicated that the compound exhibited low levels of anticancer activity. Specifically, it showed slight sensitivity in only four cancer cell lines at a concentration of 10 µM. The leukemia cell lines demonstrated the highest sensitivity to the compound's effects. The growth inhibition ranged from 92.48% to 126.61%, with an average growth value of 104.68% across tested lines .
| Cancer Type | Sensitivity Level | Average Growth (%) |
|---|---|---|
| Leukemia | High | 92.48 - 126.61 |
| Melanoma | Low | 104.68 |
| Lung | Low | 104.68 |
| Colon | Low | 104.68 |
| Breast | Low | 104.68 |
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.
Case Studies
-
Case Study: Antitumor Screening
In a study conducted by researchers at MDPI, the compound was subjected to an extensive screening process where it was found to have minimal impact on tumor growth across various cancer types . This highlights the need for further modifications to enhance its efficacy. -
Research on Structural Variants
Research into similar compounds with phenoxy-N-arylacetamide scaffolds has shown promising results in terms of antimicrobial and anti-inflammatory activities . These findings suggest that structural modifications could potentially enhance the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
